Technical Protocol: Synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic Acid
Technical Protocol: Synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic Acid
Executive Summary & Chemical Context
Target Molecule: 2-(Ethoxycarbonyl)-3-propylhexanoic acid CAS: 255714-16-0 Molecular Formula: C₁₂H₂₂O₄ Molecular Weight: 230.30 g/mol [1][2][3]
This guide details the synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic acid , a functionalized malonic acid derivative. Structurally, this molecule represents a "desymmetrized" malonate core substituted at the
The synthesis of sterically hindered
Strategic Pathway (Retrosynthesis)
The synthesis is broken down into three distinct phases to maximize regioselectivity and yield.
Caption: Retrosynthetic logic flow moving from the target mono-ester back to commercially available precursors.
Experimental Protocol
Phase 1: Knoevenagel Condensation
Objective: Synthesis of Diethyl 2-propylidenemalonate. Mechanism: Base-catalyzed condensation of butyraldehyde with diethyl malonate.
| Reagent | Equiv.[1][4] | Role |
| Diethyl Malonate | 1.0 | Nucleophile |
| Butyraldehyde | 1.1 | Electrophile |
| Piperidine | 0.05 | Catalyst (Base) |
| Glacial Acetic Acid | 0.05 | Catalyst (Acid) |
| Toluene | Solvent | Azeotropic water removal |
Procedure:
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Setup: Equip a 1L Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
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Charging: Add Diethyl Malonate (160.17 g, 1.0 mol), Butyraldehyde (79.3 g, 1.1 mol), and Toluene (500 mL).
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Catalysis: Add Piperidine (4.3 g) followed by Glacial Acetic Acid (3.0 g). The acid-base buffer prevents the formation of aldol side-products.
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Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
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Completion: Continue reflux until the theoretical amount of water (~18 mL) is collected (approx. 4–6 hours).
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Workup: Cool to room temperature (RT). Wash with 1M HCl (2 x 200 mL) to remove piperidine, followed by sat. NaHCO₃ and Brine.
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Purification: Dry organic layer over MgSO₄. Remove solvent in vacuo. Distill the residue under reduced pressure to obtain Diethyl 2-propylidenemalonate as a clear oil.
Phase 2: Copper-Catalyzed Conjugate Addition
Objective: Synthesis of Diethyl 2-(1-propylbutyl)malonate (The Diester).
Rationale: Direct alkylation is sterically hindered. A Michael-type addition using a cuprate (generated in situ) ensures exclusive 1,4-addition to the
| Reagent | Equiv.[1][4] | Role |
| Diethyl 2-propylidenemalonate | 1.0 | Michael Acceptor |
| Propylmagnesium Bromide (2M in THF) | 1.2 | Nucleophile Source |
| Copper(I) Iodide (CuI) | 0.05 | Catalyst |
| THF (Anhydrous) | Solvent | Reaction Medium |
Procedure:
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Inert Atmosphere: Flame-dry a 2L 3-neck RBF and flush with Argon/Nitrogen.
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Catalyst Prep: Add CuI (9.5 g, 0.05 mol) and anhydrous THF (400 mL). Cool to -20°C.
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Grignard Addition: Slowly add Propylmagnesium Bromide (600 mL, 1.2 mol) dropwise over 45 mins. The solution will turn dark (formation of organocuprate species).
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Substrate Addition: Cool the mixture to -78°C (Dry ice/Acetone bath). Add Diethyl 2-propylidenemalonate (200.2 g, 1.0 mol) dissolved in THF (100 mL) dropwise over 1 hour.
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Critical Control Point: Maintain temperature below -60°C to prevent 1,2-addition (direct attack on the ester carbonyl).
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Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 3 hours.
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Quench: Carefully quench with saturated aqueous NH₄Cl (500 mL) to decompose the magnesium salts and solubilize copper.
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Extraction: Extract with Diethyl Ether (3 x 300 mL). Wash combined organics with Brine.
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Purification: Dry over Na₂SO₄ and concentrate. Purify via fractional distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield Diethyl 2-(1-propylbutyl)malonate .
Phase 3: Selective Partial Hydrolysis
Objective: Synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic acid. Mechanism: Statistical desymmetrization using stoichiometric base control.
Reaction Scheme:
| Reagent | Equiv.[1][4] | Role |
| Diethyl 2-(1-propylbutyl)malonate | 1.0 | Substrate |
| Potassium Hydroxide (KOH) | 1.0 | Hydrolysis Agent |
| Ethanol (Absolute) | Solvent | Solvent |
Procedure:
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Dissolution: Dissolve the Diester (1.0 mol) in Absolute Ethanol (1000 mL) in a 2L flask.
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Base Addition: Prepare a solution of KOH (56.1 g, 1.0 mol) in Ethanol (300 mL). Add this solution dropwise to the stirring diester solution at Room Temperature over 2 hours.
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Note: Slow addition favors the mono-hydrolysis product over the di-acid.
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Stirring: Stir at RT for 12–16 hours. Monitor by TLC (the mono-ester will be more polar than the starting material but less polar than the di-acid).
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Workup:
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Concentrate the ethanol in vacuo to ~20% volume.
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Dilute with Water (500 mL). The unreacted diester will separate as an oil. Extract this with Ether and recycle.
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Acidification: Cool the aqueous phase (containing the product salt) to 0°C. Acidify to pH 2 using 6M HCl. The product will precipitate or oil out.
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Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 300 mL).
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Final Drying: Dry over MgSO₄, filter, and concentrate to yield the crude mono-ester.
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Final Polish: If high purity is required, recrystallize from Hexanes (if solid) or perform vacuum distillation (if liquid).
Analytical Validation
To confirm the identity of 2-(Ethoxycarbonyl)-3-propylhexanoic acid , look for these key spectral signatures:
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR | Carboxylic Acid (-COOH) | |
| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | |
| ¹H NMR | ||
| ¹H NMR | ||
| MS (ESI) | [M-H]⁻ = 229.3 | Negative Mode Ionization |
Workflow Visualization
Caption: Step-by-step synthetic workflow from raw materials to the final mono-acid.
Safety & Troubleshooting
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Grignard Reagents: Highly reactive with water. Ensure all glassware is flame-dried. Use a dedicated inert gas line.
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Copper Iodide: Ensure CuI is off-white/tan. If it is green or dark brown, it has oxidized and will not catalyze the reaction efficiently. Recrystallize from KI solution if necessary.
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Selectivity in Hydrolysis: If significant di-acid (fully hydrolyzed) is observed, reduce the temperature of the hydrolysis step to 0°C or use Lipase (e.g., Pig Liver Esterase) for enzymatic selectivity.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1034.
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Copper-Catalyzed Conjugate Addition to Malonates
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Posner, G. H. "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions1972 , 19, 1.
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Partial Hydrolysis of Malonic Esters
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Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry2000 , 65(18), 5834–5836.
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Chemical Structure Validation
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(Ethoxycarbonyl)-3-propylhexanoic acid | C12H22O4 | CID 2775831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(ETHOXYCARBONYL)-3-PROPYLHEXANOIC ACID CAS#: 255714-16-0 [chemicalbook.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
